N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacterium.
Mode of Action
Benzothiazole derivatives typically interact with their targets, such as dpre1, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the bacterium and leading to its death .
Biochemical Pathways
The inhibition of dpre1 by benzothiazole derivatives can disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to downstream effects such as compromised cell wall integrity and ultimately, bacterial death .
Pharmacokinetics
A study on similar n’-(1,3-benzothiazol-2-yl)-arylamide derivatives showed a favourable pharmacokinetic profile . The impact of these properties on bioavailability is crucial for the compound’s effectiveness as a drug .
Result of Action
The inhibition of dpre1 and the disruption of arabinogalactan synthesis can lead to compromised cell wall integrity and bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide typically involves the reaction of 2-aminobenzothiazole with various aromatic aldehydes under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs catalytic processes and microwave irradiation to enhance yield and reduce reaction times. These methods are designed to be efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antibacterial and antifungal properties.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
6-Chlorobenzothiazole: Investigated for its potential as an anticancer agent
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of scientific research and industrial applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-20(13-8-9-16-19(11-13)26-12-22-16)23-15-5-3-4-14(10-15)21-24-17-6-1-2-7-18(17)27-21/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLIXEYPLQHYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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